molecular formula C7H4O2S B13447869 3H-Benzo[c][1,2]oxathiol-3-one

3H-Benzo[c][1,2]oxathiol-3-one

Cat. No.: B13447869
M. Wt: 152.17 g/mol
InChI Key: DKBGBFNIVJPGSK-UHFFFAOYSA-N
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Description

3H-Benzo[c][1,2]oxathiol-3-one, also known as 2-sulfobenzoic acid cyclic anhydride, is a chemical compound with the molecular formula C₇H₄O₄S and a molecular weight of 184.17 g/mol . This compound is characterized by its unique structure, which includes a benzene ring fused to an oxathiol ring with a cyclic anhydride functional group. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3H-Benzo[c][1,2]oxathiol-3-one can be synthesized through several methods. One common synthetic route involves the reaction of o-sulfobenzoic acid with acetic anhydride. The reaction is typically carried out under reflux conditions, resulting in the formation of the cyclic anhydride . Another method involves the cyclization of o-sulfobenzoic acid in the presence of dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3H-Benzo[c][1,2]oxathiol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3H-Benzo[c][1,2]oxathiol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3H-Benzo[c][1,2]oxathiol-3-one involves its interaction with various molecular targets and pathways. The compound’s cyclic anhydride group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its cyclic anhydride functional group, which imparts distinct reactivity and properties compared to other benzoic acid derivatives. This uniqueness makes it valuable in various chemical and biological applications .

Properties

Molecular Formula

C7H4O2S

Molecular Weight

152.17 g/mol

IUPAC Name

2,1-benzoxathiol-3-one

InChI

InChI=1S/C7H4O2S/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H

InChI Key

DKBGBFNIVJPGSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OS2

Origin of Product

United States

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